molecular formula C12H14O3 B13134915 2-Methoxycinnamyl acetate CAS No. 38822-47-8

2-Methoxycinnamyl acetate

Cat. No.: B13134915
CAS No.: 38822-47-8
M. Wt: 206.24 g/mol
InChI Key: MZCITWGLXKYOGE-FNORWQNLSA-N
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Description

3-(2-Methoxyphenyl)allylacetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to the phenyl ring and an allyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)allylacetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions typically include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Acetone or ethanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of 3-(2-Methoxyphenyl)allylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include:

    Catalysts: Palladium or other transition metals

    Reaction Medium: Organic solvents such as toluene or dichloromethane

    Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm)

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)allylacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or allyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: 3-(2-Methoxyphenyl)propanol.

    Substitution: Various substituted phenylpropanoids depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)allylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)allylacetate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, while the allyl acetate moiety can undergo enzymatic hydrolysis to release active metabolites. These interactions can modulate biological pathways, including:

    Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (4-allyl-2-methoxyphenol): Shares the methoxy and allyl groups but lacks the acetate moiety.

    Allyl acetate: Contains the allyl acetate group but lacks the methoxyphenyl structure.

Uniqueness

3-(2-Methoxyphenyl)allylacetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and allyl acetate groups allows for versatile applications in synthesis and research.

Properties

CAS No.

38822-47-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+

InChI Key

MZCITWGLXKYOGE-FNORWQNLSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=CC=C1OC

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1OC

Origin of Product

United States

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